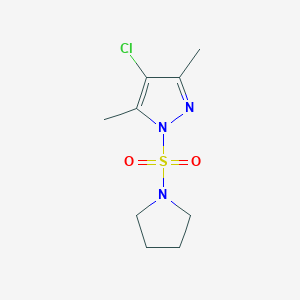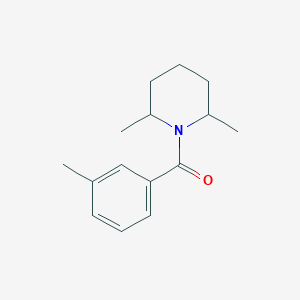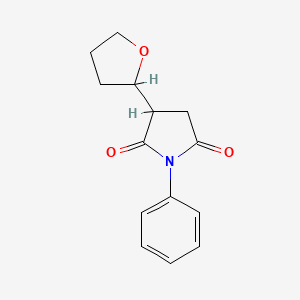![molecular formula C17H16ClNO2 B4973862 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as NS8593, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cyclohexenones and has been found to exhibit a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one acts by modulating the activity of SK channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By modulating the activity of these channels, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one can alter the firing properties of neurons and affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus, a brain region involved in learning and memory. Additionally, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to enhance the release of dopamine, a neurotransmitter involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for use in lab experiments. It is a potent and selective modulator of SK channels, making it a useful tool for studying the role of these channels in neuronal function. However, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has some limitations, including its complex synthesis process and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One area of interest is the development of new drugs based on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one that can be used to treat neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the use of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one as a tool for studying the role of SK channels in neuronal function and behavior. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one and its potential limitations as a research tool.
Synthesemethoden
The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the intermediate compound, which is then further reacted with furfural to form the final product. The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a challenging process that requires specialized knowledge and expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including the ability to modulate ion channels, particularly the small conductance calcium-activated potassium (SK) channels. This makes 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one a promising candidate for the development of new drugs for the treatment of a range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-14-5-3-12(4-6-14)11-19-15-8-13(9-16(20)10-15)17-2-1-7-21-17/h1-7,10,13,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKJLICPNTWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![3-(4-chlorophenyl)-2-ethyl-5,7-dimethyl-6-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4973819.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)


![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)


![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
